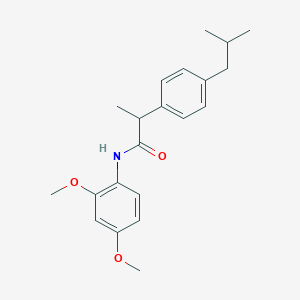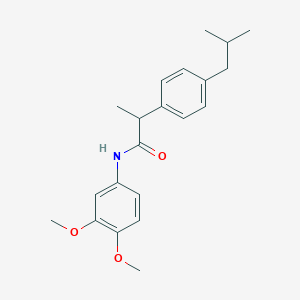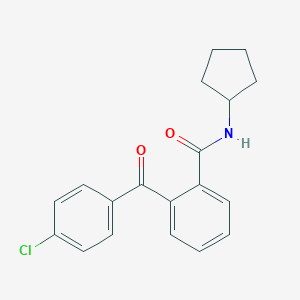
2-(4-chlorobenzoyl)-N-cyclopentylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorobenzoyl)-N-cyclopentylbenzamide, also known as CCNB, is a chemical compound primarily used in scientific research. It belongs to the family of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
2-(4-chlorobenzoyl)-N-cyclopentylbenzamide exerts its biological effects by binding to the active site of HDACs, leading to the inhibition of their activity. This, in turn, results in the accumulation of acetylated histones, which are associated with gene activation. 2-(4-chlorobenzoyl)-N-cyclopentylbenzamide has also been shown to induce oxidative stress and DNA damage, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-N-cyclopentylbenzamide has been found to exhibit various biochemical and physiological effects, including the inhibition of HDAC activity, the induction of cell cycle arrest and apoptosis, and the modulation of gene expression. It has also been shown to induce oxidative stress and DNA damage, leading to the activation of various signaling pathways.
Advantages and Limitations for Lab Experiments
2-(4-chlorobenzoyl)-N-cyclopentylbenzamide has several advantages for use in lab experiments, including its ability to selectively inhibit HDAC activity, its potential as an anticancer agent, and its ability to modulate gene expression. However, 2-(4-chlorobenzoyl)-N-cyclopentylbenzamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the research on 2-(4-chlorobenzoyl)-N-cyclopentylbenzamide. One potential area of research is the development of 2-(4-chlorobenzoyl)-N-cyclopentylbenzamide analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of 2-(4-chlorobenzoyl)-N-cyclopentylbenzamide's potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the underlying mechanisms of 2-(4-chlorobenzoyl)-N-cyclopentylbenzamide's biological effects and to determine its optimal dosage and administration.
Synthesis Methods
2-(4-chlorobenzoyl)-N-cyclopentylbenzamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoic acid with cyclopentylamine, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting intermediate is then subjected to a coupling reaction with 2-aminobenzamide, leading to the formation of 2-(4-chlorobenzoyl)-N-cyclopentylbenzamide.
Scientific Research Applications
2-(4-chlorobenzoyl)-N-cyclopentylbenzamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of several enzymes, including histone deacetylases (HDACs), which play a critical role in gene expression regulation. 2-(4-chlorobenzoyl)-N-cyclopentylbenzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
properties
Molecular Formula |
C19H18ClNO2 |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-(4-chlorobenzoyl)-N-cyclopentylbenzamide |
InChI |
InChI=1S/C19H18ClNO2/c20-14-11-9-13(10-12-14)18(22)16-7-3-4-8-17(16)19(23)21-15-5-1-2-6-15/h3-4,7-12,15H,1-2,5-6H2,(H,21,23) |
InChI Key |
QHJHNOQBAAKAEQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



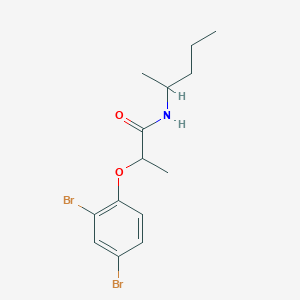
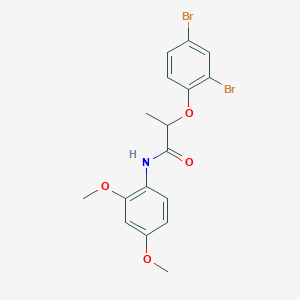
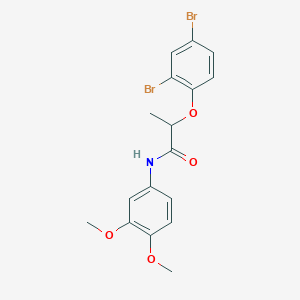
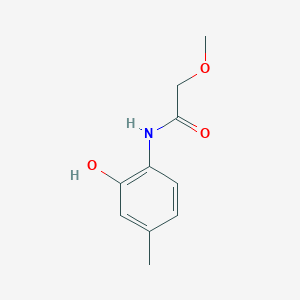
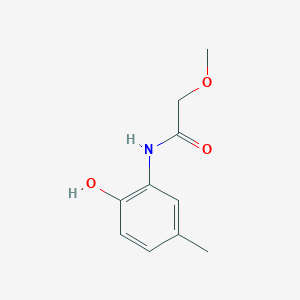
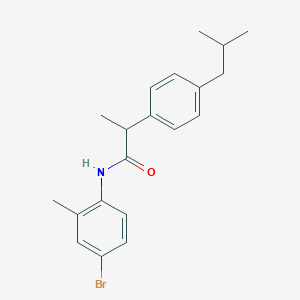
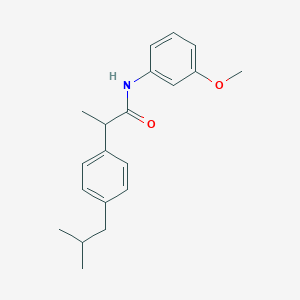
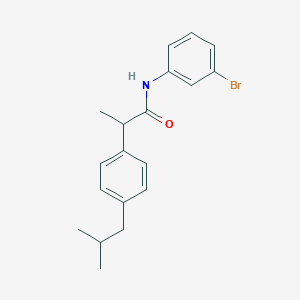

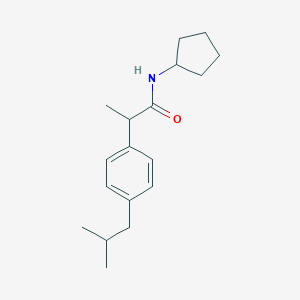

![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)
